molecular formula C15H11ClN2O B3004237 1-Allyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338423-51-1

1-Allyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3004237
CAS No.: 338423-51-1
M. Wt: 270.72
InChI Key: RJUZZPVFNFUGFK-UHFFFAOYSA-N
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Description

1-Allyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 338423-51-1) is a heterocyclic compound with the molecular formula C₁₅H₁₁ClN₂O and a molecular weight of 270.71 g/mol. Key physicochemical properties include a predicted boiling point of 435.2±45.0°C, density of 1.29±0.1 g/cm³, and a pKa of -5.07±0.70, indicating weak acidity . Its structure features a dihydropyridine core substituted with an allyl group at position 1, a 4-chlorophenyl group at position 5, and a nitrile group at position 2.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-oxo-1-prop-2-enylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-2-7-18-10-13(8-12(9-17)15(18)19)11-3-5-14(16)6-4-11/h2-6,8,10H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUZZPVFNFUGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=C(C1=O)C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Allyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound's chemical structure includes a pyridine ring substituted with an allyl group, a chlorophenyl group, and a nitrile group. This combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity and specificity of the compound can lead to modulation of biological pathways, resulting in various pharmacological effects such as:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi.
  • Anticancer Properties : Studies indicate that it can inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.

Biological Activity Data

A summary of key biological activities observed in various studies is presented in the following table:

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines (e.g., HeLa cells)
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy :
    • A study conducted by Khalifa et al. demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
  • Anticancer Activity :
    • Research published in the Journal of Medicinal Chemistry indicated that the compound significantly inhibited the growth of HeLa cells with an IC50 value of 15 µM. The study suggested that the mechanism involved the activation of caspase pathways leading to apoptosis.
  • Enzyme Inhibition :
    • Another investigation reported that this compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis

When compared to similar compounds, such as 4-hydroxyquinolones and other pyridine derivatives, this compound demonstrates unique properties due to its specific functional groups that enhance its reactivity and biological activity.

Compound Activity Uniqueness
4-HydroxyquinolonesAntibacterialBroader spectrum but less potent than allyl derivative
1-Allyl-5-(4-chlorophenyl)-2-oxo...Antimicrobial, anticancerStronger selective toxicity towards cancer cells
Other Pyridine DerivativesVarious biological activitiesLess specific interactions compared to target compound

Scientific Research Applications

Medicinal Chemistry

1-Allyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been investigated for its potential antimicrobial and anticancer properties . Research indicates that it may inhibit specific enzymes or receptors related to cell proliferation, making it a candidate for therapeutic agents in treating various cancers.

Organic Synthesis

Due to its unique structure, this compound serves as a versatile intermediate in organic synthesis . Its ability to undergo various chemical reactions allows for the creation of more complex molecules, which can be useful in drug development and material science .

Anticancer Activity

In a study evaluating the anticancer activity of similar pyridine derivatives, this compound was shown to exhibit significant cytotoxic effects against several cancer cell lines. The mechanism of action involved the modulation of cell cycle progression and induction of apoptosis through specific signaling pathways.

Antimicrobial Studies

Another case study focused on the antimicrobial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure was linked to its ability to disrupt bacterial cell membranes, highlighting its potential application as a lead compound in antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

A closely related compound, 1-Allyl-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 339109-73-8), differs only in the position of the 4-chlorophenyl substituent (position 6 vs. 5). This positional isomerism can significantly alter electronic and steric properties. For example:

Property Target Compound (Position 5) Positional Isomer (Position 6)
Molecular Weight (g/mol) 270.71 Not reported
Boiling Point (°C) 435.2±45.0 Not reported
Key Structural Feature 4-Chlorophenyl at C5 4-Chlorophenyl at C6

The shift in substituent position may influence intermolecular interactions, solubility, and reactivity due to changes in electron density distribution across the aromatic system.

Heterocyclic Analogs: Pyridine vs. Pyrimidine Derivatives

Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () shares the 4-chlorophenyl substituent but features a tetrahydropyrimidine ring instead of dihydropyridine. Key differences include:

  • Ring Saturation : The pyrimidine derivative is fully saturated (tetrahydro), enhancing conformational rigidity compared to the dihydropyridine core of the target compound.
  • Crystal Packing : The pyrimidine derivative forms inversion dimers via N–H···O hydrogen bonds, creating ribbons and sheets . In contrast, the allyl group in the target compound may promote steric hindrance, reducing such interactions.

Physicochemical and Electronic Properties

Computational studies using density functional theory (DFT) and wavefunction analysis (e.g., Multiwfn ) are critical for comparing electronic properties. For instance:

  • Electron Localization : The nitrile group in the target compound likely withdraws electron density, polarizing the dihydropyridine ring.
  • pKa Trends : The weak acidity (pKa ≈ -5.07) contrasts with analogs bearing electron-donating groups, which may exhibit higher pKa values.

Computational Insights

Studies employing DFT (e.g., Becke’s hybrid functional ) and correlation-energy functionals (e.g., Lee-Yang-Parr ) enable precise modeling of thermochemical and electronic properties. For example:

  • Thermochemical Accuracy : Becke’s functional achieves <2.4 kcal/mol deviation in atomization energies, making it suitable for predicting stability trends in chlorophenyl-substituted heterocycles .
  • Wavefunction Analysis : Tools like Multiwfn facilitate topology analysis of electron density, aiding in understanding substituent effects on reactivity .

Q & A

Basic: What is the standard synthetic route for preparing 1-Allyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?

Methodological Answer:
The compound can be synthesized via a one-pot multicomponent reaction. A typical procedure involves refluxing 4-chlorophenylacetone (or analogous enone), allyl aldehyde (or allyl bromide for allylation), ethyl cyanoacetate, and ammonium acetate in ethanol with glacial acetic acid as a catalyst (10–20 hours). The precipitate is filtered, washed with ethanol/water, and recrystallized from DMF/ethanol (1:2) . Key parameters include stoichiometric ratios (1:1:1 for enone, aldehyde, and cyanoacetate) and controlled pH via ammonium acetate to promote cyclization.

Advanced: How can reaction conditions be optimized to improve yield and purity in pyridinecarbonitrile synthesis?

Methodological Answer:
Optimization involves:

  • Catalyst Screening : Glacial acetic acid enhances cyclization efficiency compared to other acids (e.g., HCl) by stabilizing intermediates .
  • Solvent Selection : Ethanol balances solubility and reflux temperature (78°C); acetone may improve yields for hydrophobic intermediates .
  • Reaction Time : Extended reflux (15–20 hours vs. 10 hours) increases conversion but risks decomposition; TLC monitoring is critical .
  • Purification : Gradient recrystallization (DMF/ethanol) removes unreacted cyanoacetate, confirmed via elemental analysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • FT-IR : Confirm C≡N (2240–2260 cm⁻¹), C=O (1660–1680 cm⁻¹), and NH (3300–3360 cm⁻¹) stretches .
  • ¹H NMR : Identify allyl protons (δ 4.3–5.2 ppm as multiplet), pyridinone NH (δ 10–12 ppm), and chlorophenyl aromatic signals (δ 7.4–7.8 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 380.01 for analogous compounds) .

Advanced: How do thermal (TGA) and computational (DFT) studies elucidate stability and coordination behavior?

Methodological Answer:

  • TGA-DTG : Decomposition steps (e.g., ~150°C for ligand vs. ~300°C for metal complexes) correlate with hydration water loss and ligand-metal bond stability .
  • DFT Calculations : B3LYP/CEP-31G level simulations predict optimal geometries (e.g., octahedral Mn(II) complexes) and charge distribution, clarifying coordination sites (N of pyridinone and cyano group) .

Basic: How is the antibacterial activity of this compound evaluated?

Methodological Answer:

  • Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; zones of inhibition ≥10 mm indicate activity .
  • MIC Determination : Broth dilution assays (1–512 µg/mL) quantify potency, with metal complexes often showing 4–8x lower MICs than the free ligand due to enhanced membrane permeability .

Advanced: How do structural modifications (e.g., allyl vs. phenyl substituents) impact bioactivity?

Methodological Answer:

  • Allyl Group : Enhances lipophilicity (LogP ↑), improving cell penetration. Compare MICs of allyl (e.g., 8 µg/mL) vs. methyl derivatives (e.g., 32 µg/mL) .
  • Chlorophenyl Position : Para-substitution (vs. meta) increases steric and electronic effects, validated via XRD dihedral angles (e.g., 87° in crystal structures) .

Basic: What are common contradictions in reported synthetic yields, and how are they resolved?

Methodological Answer:
Discrepancies arise from:

  • Catalyst Purity : Commercial ammonium acetate (≥98%) vs. impure batches yield 60% vs. 40% .
  • Crystallization Solvents : DMF/ethanol (1:2) gives 70% purity vs. 50% with ethanol alone .
    Resolution involves elemental analysis (C, H, N ±0.3%) and HPLC-MS to trace byproducts (e.g., uncyclized intermediates) .

Advanced: How do metal complexes of this ligand compare in magnetic and conductance properties?

Methodological Answer:

  • Magnetic Susceptibility : Mn(II) (µeff = 5.92 BM) and Co(II) (µeff = 4.32 BM) show octahedral geometry; Fe(III) (µeff = 2.21 BM) suggests low-spin d⁵ .
  • Molar Conductivity : Λm values in DMF (80–120 S cm² mol⁻¹) confirm 1:1 electrolyte behavior for sulfate/nitrate complexes .

Basic: How is crystallographic data utilized to confirm molecular structure?

Methodological Answer:

  • XRD Analysis : Dihedral angles (e.g., 87.08° between pyridinone and chlorophenyl rings) validate steric effects .
  • Hydrogen Bonding : N–H···O interactions (R₂²(8) motifs) stabilize crystal packing, confirmed via CrystalExplorer .

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

  • Co-solvents : DMSO (≤5% v/v) maintains compound integrity while achieving 1 mg/mL solubility .
  • Nanoparticle Formulation : Encapsulation in PLGA (e.g., 150 nm particles) improves aqueous dispersion and bioavailability .

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